
(2R,3R,4R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol is a complex organic compound that belongs to the class of oxanes This compound features a nitrophenoxy group attached to an oxane ring, which is further substituted with hydroxymethyl and diol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol typically involves multiple steps:
Formation of the Oxane Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Nitrophenoxy Group: This step may involve nucleophilic substitution reactions where a nitrophenol derivative reacts with the oxane ring.
Hydroxymethylation and Diol Formation: These functional groups can be introduced through selective oxidation and reduction reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Various substitution reactions can occur at the phenoxy group or the oxane ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives, substituted phenoxy compounds.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Studied for potential inhibitory effects on specific enzymes.
Biological Markers: Used in research to track biological processes.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Therapeutic Agents: Investigated for therapeutic properties such as anti-inflammatory or antimicrobial effects.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mécanisme D'action
The mechanism of action of (2R,3R,4R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol involves its interaction with molecular targets such as enzymes or receptors. The nitrophenoxy group may play a crucial role in binding to these targets, while the oxane ring and hydroxymethyl groups contribute to the overall stability and reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R,4R,6R)-2-(hydroxymethyl)-6-(4-aminophenoxy)oxane-3,4-diol: Similar structure but with an amino group instead of a nitro group.
(2R,3R,4R,6R)-2-(hydroxymethyl)-6-(4-chlorophenoxy)oxane-3,4-diol: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitrophenoxy group in (2R,3R,4R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol imparts unique chemical properties such as increased reactivity towards reduction and potential biological activity. This makes it distinct from other similar compounds with different substituents.
Propriétés
Formule moléculaire |
C12H15NO7 |
|---|---|
Poids moléculaire |
285.25 g/mol |
Nom IUPAC |
(2R,3R,4R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol |
InChI |
InChI=1S/C12H15NO7/c14-6-10-12(16)9(15)5-11(20-10)19-8-3-1-7(2-4-8)13(17)18/h1-4,9-12,14-16H,5-6H2/t9-,10-,11+,12-/m1/s1 |
Clé InChI |
GODNNWHTRQKNAC-WISYIIOYSA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O |
SMILES canonique |
C1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)(methyl)amine hydrochloride](/img/structure/B11733702.png)
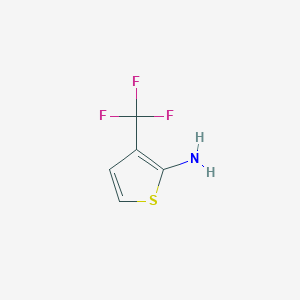
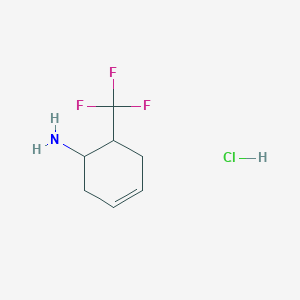

![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(difluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11733721.png)
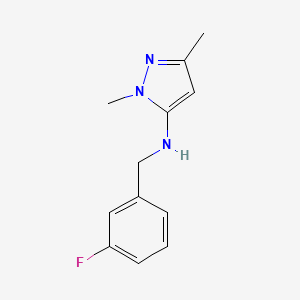
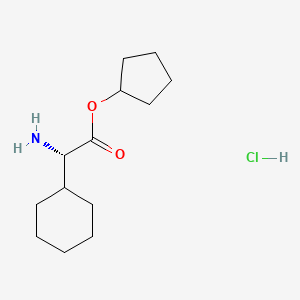
![heptyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11733730.png)
![1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11733732.png)
![1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11733734.png)
![4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}-2-methoxyphenol](/img/structure/B11733742.png)
amine](/img/structure/B11733758.png)
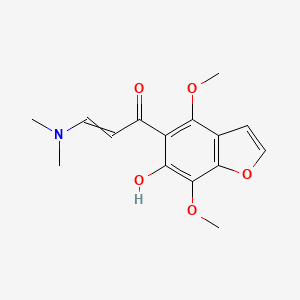
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11733763.png)
